2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol
Overview
Description
2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol is a chemical compound with a unique structure that includes a trifluoromethyl group, a methylsulfonyl group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the introduction of the trifluoromethyl and methylsulfonyl groups onto a benzyl alcohol backbone. One common method is the nucleophilic substitution reaction, where a suitable benzyl alcohol derivative is reacted with trifluoromethyl and methylsulfonyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl and methylsulfonyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the benzyl ring.
Scientific Research Applications
2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl Alcohol: Similar in structure but lacks the methylsulfonyl group.
4-Methyl-α,α-bis(trifluoromethyl)benzyl Alcohol: Contains an additional trifluoromethyl group, leading to different chemical properties.
Uniqueness
2,2,2-trifluoro-1-(4-methanesulfonylphenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and methylsulfonyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H9F3O3S |
---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 |
InChI Key |
WQSIXMLTPURSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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